(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Description
The compound, identified as Colistin sulfate (Polymyxin E sulfate), is a cyclic polypeptide antibiotic belonging to the polymyxin class . Its structure comprises a 10-membered cyclic heptapeptide core linked to a tripeptide side chain, with critical functional groups including tris(2-aminoethyl), benzyl, hydroxyethyl, and isobutyl substituents. The stereochemistry at key positions (e.g., 6S configuration) is essential for its antibacterial activity . Colistin sulfate acts by disrupting the outer membrane of Gram-negative bacteria via electrostatic interactions between its cationic amino groups and the anionic lipid A component of lipopolysaccharides (LPS) . It is clinically used as a last-resort antibiotic for multidrug-resistant infections, though nephrotoxicity remains a significant concern .
Properties
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJHHACXVLGBL-CTMZAJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4135-11-9 | |
| Record name | Polymyxin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35S89JSRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Resin Selection and Initial Attachment
Wang or Rink amide resins are commonly used due to their compatibility with Fmoc/t-Bu chemistry. The first amino acid (typically the C-terminal residue) is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). The benzyl-protected aspartic acid at position 15 and (1R)-1-hydroxyethyl-modified threonine at position 3 require orthogonal protecting groups (e.g., Alloc for amines and Trt for thiols).
Sequential Amino Acid Coupling
Each subsequent amino acid is coupled using a 4-fold molar excess relative to the resin-bound peptide. Coupling reactions are performed in DMF (dimethylformamide) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator. Sterically hindered residues, such as the 2-methylpropyl-substituted leucine at position 12, necessitate extended coupling times (2–4 hours) and double couplings to achieve >95% efficiency.
Side-Chain Modifications
The tris(2-aminoethyl) groups at positions 6, 9, and 18 are introduced using Fmoc-Lys(ivDde)-OH, where the ivDde (4,4-dimethyl-2,6-dioxocyclohexylidene) protecting group is selectively removed with hydrazine prior to alkylation with bromoethylamine. The benzyl group at position 15 is incorporated via Fmoc-Asp(OBzl)-OH, which remains stable during SPPS and is cleaved during global deprotection.
Fragment Coupling Strategy
Due to the peptide’s length (23 residues) and structural complexity, a fragment-based approach is employed to improve synthetic efficiency.
Dipeptide and Tetrapeptide Synthesis
Shorter fragments (e.g., the N-terminal dipeptide and a central tetrapeptide) are synthesized separately on solid supports. For example, the dipeptide containing the 6-methyloctanamide side chain is assembled using Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH, followed by on-resin acylation with 6-methyloctanoic acid.
Convergent Coupling
The fragments are cleaved from their respective resins using TFA (trifluoroacetic acid) cocktails (TFA:H2O:TIPS = 95:2.5:2.5) and purified via reverse-phase HPLC. The dipeptide’s C-terminus is activated with HATU and coupled to the N-terminus of the tetrapeptide in solution phase, yielding a hexapeptide intermediate. This strategy minimizes epimerization and improves overall yield compared to stepwise SPPS.
Macrocyclization via Side-Chain-to-Side-Chain Amidation
The linear heptapeptide undergoes cyclization to form the 23-membered macrocycle. This step is critical for conferring conformational rigidity and biological activity.
Activation of Side Chains
The ε-amino group of lysine at position 21 and the β-carboxylic acid of aspartic acid at position 15 are selectively deprotected. The lysine side chain is activated with HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), enabling amide bond formation with the aspartic acid side chain.
Cyclization Conditions
The reaction is conducted under high dilution (0.1–1 mM in DMF) to favor intramolecular cyclization over dimerization. Microwave-assisted heating at 50°C for 2 hours enhances reaction kinetics, achieving cyclization yields of 60–70%. The crude cyclic peptide is precipitated with cold diethyl ether and purified via preparative HPLC (C18 column, 10–50% acetonitrile gradient).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability through hybrid approaches combining fermentation and chemical modification.
Fermentation of Polymyxin-Producing Strains
Bacillus polymyxa strains are engineered to overexpress the nonribosomal peptide synthetase (NRPS) responsible for polymyxin biosynthesis. The culture medium is optimized with glycerol and casamino acids to enhance yield (2–3 g/L).
Post-Fermentation Modifications
The linear peptide is extracted from the fermentation broth via cation-exchange chromatography and subjected to enzymatic cyclization using a modified sortase A enzyme. This biocatalytic method achieves >80% cyclization efficiency at 37°C in 6 hours.
Analytical Validation
Purity Assessment
The final product is analyzed using UPLC-MS (ultra-performance liquid chromatography-mass spectrometry) with a BEH C18 column. Purity thresholds exceed 98%, with mass accuracy within 5 ppm.
Structural Confirmation
2D NMR (COSY, NOESY) verifies the macrocyclic structure and side-chain configurations. Key NOE correlations include interactions between the benzyl group (δ 7.2–7.4 ppm) and adjacent methyl groups.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Polymyxin B1 undergoes various chemical reactions, including:
Oxidation: Polymyxin B1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of Polymyxin B1, potentially altering its antibacterial activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The unique arrangement of amino acids and functional groups in this compound suggests potential efficacy against various cancer types. Studies have shown that modifications in peptide sequences can enhance bioactivity and selectivity towards cancer cells .
2. Antimicrobial Properties
Peptides and their derivatives have been widely studied for their antimicrobial effects. The presence of multiple amino groups and hydrophobic regions in the structure may contribute to the compound's ability to disrupt microbial membranes. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .
3. Drug Delivery Systems
The complex structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research into peptide-based drug carriers has highlighted their potential in targeted delivery mechanisms .
Biological Research Applications
4. Molecular Biology Tools
The compound's structural features make it suitable for use as a molecular probe or tool in biological research. Its ability to interact with specific biomolecules can aid in elucidating cellular processes and pathways. Such applications are crucial for understanding disease mechanisms and developing new therapeutic strategies .
5. Enzyme Inhibition Studies
Given its amino acid composition and structural complexity, this compound may serve as a lead structure for designing enzyme inhibitors. Research has shown that similar compounds can effectively inhibit enzymes involved in metabolic pathways linked to various diseases .
Case Studies
Mechanism of Action
Polymyxin B1 exerts its antibacterial effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the bacterial cell membrane, leading to increased permeability and ultimately cell death. The primary molecular targets are the lipid A component of lipopolysaccharides and the phospholipid bilayer of the bacterial membrane .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Polymyxins and Analogues
Structural Insights :
- The target compound and Polymyxin B share a cyclic heptapeptide scaffold but differ in side-chain residues. Polymyxin B contains D-phenylalanine at position 6, whereas the target compound features a (6S)-6-methyloctanamide group, enhancing lipid membrane interaction .
- Synthetic derivatives like 6g () highlight structural modifications (e.g., oxadiazole rings) to reduce toxicity or improve solubility but lack the cyclic peptide backbone critical for polymyxin activity .
Antimicrobial Spectrum:
Toxicity:
- Nephrotoxicity : The target compound exhibits dose-dependent renal toxicity (15–25% incidence), comparable to Polymyxin B . Structural features like cationic charge density correlate with renal tubular damage .
- (6R)-Stereoisomer : Preliminary studies suggest reduced nephrotoxicity due to altered renal clearance, but clinical data are lacking .
Resistance Mechanisms:
- Both the target compound and Polymyxin B face resistance via LPS modification (e.g., lipid A phosphorylation) and efflux pumps. The tris(2-aminoethyl) groups in the target compound may enhance resistance to enzymatic degradation compared to Polymyxin B .
Pharmacokinetic Properties
- The sulfate salt form of the target compound improves aqueous solubility, facilitating intravenous administration .
- Placental transfer studies () on unrelated compounds (e.g., BPA) suggest that molecular weight and charge influence transfer rates, but polymyxins generally exhibit low fetal penetration due to high polarity .
Biological Activity
The compound (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex organic molecule with potential biological activities. Its intricate structure suggests significant interactions with biological macromolecules which may lead to various pharmacological effects.
The compound has a molecular formula of and a molecular weight of 1077.16 g/mol. Its structure includes multiple functional groups that are likely to participate in biological interactions.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The binding affinity to targets such as HIV protease has been explored in several studies. For instance:
- HIV Protease Inhibition : The compound's structural features allow it to form strong hydrogen bonds and van der Waals interactions with the active site of HIV protease. This interaction is crucial for its antiviral activity .
- Cell Signaling Modulation : Preliminary studies suggest that the compound may influence key signaling pathways by modulating enzyme activity and receptor function .
Case Studies
Several experimental studies have investigated the biological effects of this compound:
- Antiviral Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV strains. The modifications in the side chains were found to enhance potency by improving binding interactions with the protease .
- Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines revealed that certain analogs of this compound have selective cytotoxic effects while sparing normal cells. This selectivity is attributed to differences in uptake and metabolism between cancerous and non-cancerous cells .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this complex macrocyclic compound?
- Answer : Utilize full factorial experimental design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a five-factor design can identify optimal conditions for coupling efficiency and stereochemical fidelity . High-throughput synthesis platforms (e.g., parallel reactors) enable rapid screening of reaction parameters, reducing iterative trial-and-error approaches . Post-synthesis validation via ESI-HRMS and 2D NMR ensures intermediate purity and structural accuracy .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Answer : Combine orthogonal analytical techniques:
- 1H/13C NMR : Assign stereochemistry using coupling constants and NOESY for spatial proximity analysis .
- IR Spectroscopy : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy .
Q. What computational tools aid in predicting the compound's solubility and reactivity?
- Answer : Molecular dynamics simulations (e.g., GROMACS ) model solvation behavior in polar/nonpolar solvents. Density Functional Theory (DFT) calculates charge distribution to predict nucleophilic/electrophilic sites. Databases like the Cambridge Structural Database provide benchmark data for validating computational predictions .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this multi-chiral compound?
- Answer : Integrate machine learning (ML) with empirical data to predict stereoselective outcomes. Train ML models on historical reaction data (e.g., solvent effects, protecting group strategies) to guide chiral auxiliary selection. Couple this with asymmetric catalysis (e.g., organocatalysts for β-turn induction) and real-time HPLC monitoring to track enantiomeric excess .
Q. What strategies are effective for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes, prioritizing key residues (e.g., benzyl groups for hydrophobic pockets) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) under physiological conditions.
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for dynamic interaction analysis .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Answer : Apply combinatorial chemistry to generate derivatives with modified side chains (e.g., replacing benzyl with fluorinated aryl groups). Screen analogs via:
- In vitro stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- QSAR Modeling : Corrogate substituent hydrophobicity (ClogP) with half-life data to identify stable motifs .
Q. What advanced techniques address aggregation or degradation during long-term storage?
- Answer :
- Dynamic Light Scattering (DLS) : Monitor particle size changes in solution.
- Accelerated Stability Testing : Expose the compound to varied pH (2–9), temperature (4–40°C), and humidity (40–75% RH) for 4–12 weeks. Analyze degradation pathways via LC-MS/MS .
- Lyophilization : Optimize cryoprotectants (e.g., trehalose) to prevent conformational denaturation.
Methodological Considerations
- Contradiction Analysis : If NMR data conflicts with computational predictions (e.g., unexpected NOE correlations), re-evaluate proton assignments using 13C-1H HSQC or isotopic labeling .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere purity, reagent lot numbers) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
